L-Lysine-d4 (dihydrochloride)

Description

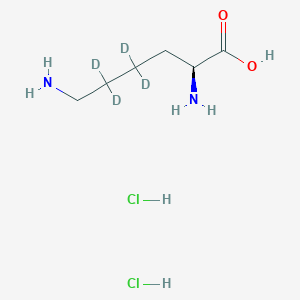

L-Lysine-d4 (dihydrochloride) is a stable isotope-labeled derivative of the essential amino acid L-lysine, where four hydrogen atoms (at positions 4, 4', 5, and 5') are replaced with deuterium (²H or D) . This compound exists as a dihydrochloride salt, meaning two molecules of hydrochloric acid (HCl) are bound to the lysine molecule, enhancing its solubility and stability in aqueous and polar solvents . Its molecular formula is C₆H₁₁D₄Cl₂N₂O₂, with a molecular weight of 237.16 g/mol (when accounting for two HCl molecules) . It is primarily used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies to quantify lysine and its metabolites in biological samples .

Properties

IUPAC Name |

(2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1D2,2D2;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBURJFZIMRPCZ-RGTYBCOQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

L-Lysine-d4 (dihydrochloride) is a deuterated form of the essential amino acid L-lysine, which is widely recognized for its biological significance and applications in research. This compound, labeled with four deuterium atoms, serves as a valuable tool in biochemical studies, particularly in mass spectrometry and metabolic tracing. This article explores the biological activity of L-Lysine-d4, focusing on its mechanism of action, applications in research, and relevant case studies.

L-Lysine-d4 (dihydrochloride) has the molecular formula and a molecular weight of 186.67 g/mol. The presence of deuterium alters its physical properties slightly but significantly enhances its utility in various scientific applications. The compound is primarily used as a tracer molecule due to its stable isotope labeling capabilities.

L-Lysine-d4 does not exhibit a specific mechanism of action on its own; rather, it functions as a tracer in biological systems. Its incorporation into proteins during cell culture experiments allows researchers to track lysine metabolism and protein synthesis pathways through isotope-ratio mass spectrometry (IRMS) .

Biochemical Pathways:

- Protein Synthesis: During protein synthesis, L-Lysine-d4 replaces regular lysine, resulting in proteins with distinct masses that can be differentiated using mass spectrometry.

- Cellular Effects: The incorporation of this compound can influence cell signaling pathways and gene expression, thereby affecting cellular metabolism .

Applications in Research

L-Lysine-d4 is utilized in various research settings for its unique properties:

- Stable Isotope Labeling: Employed in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) to study protein dynamics and interactions.

- Mass Spectrometry: Acts as an internal standard for quantifying protein expression and metabolic studies.

- Metabolic Pathway Tracing: Useful for tracing metabolic pathways and studying enzyme kinetics .

Case Studies and Research Findings

-

Protein Metabolism Studies:

A study demonstrated the incorporation of L-Lysine-d4 into proteins during cell culture, allowing for the analysis of protein turnover and synthesis rates. The results indicated that the deuterated lysine could effectively differentiate between proteins synthesized under varying conditions . -

Antiviral Activity:

Research has shown that lysine supplementation may prevent the recurrence of certain viral infections by disrupting the metabolic balance between lysine and arginine, which is crucial for viral replication . While this study did not focus exclusively on L-Lysine-d4, it highlights the biological significance of lysine in viral pathogenesis. -

Calcium Absorption:

L-Lysine has been linked to improved calcium absorption, which may have implications for bone health and osteoporosis management . This effect is particularly relevant when considering dietary supplementation with L-Lysine-d4 as a tracer to study calcium metabolism.

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Protein Synthesis | Incorporation into proteins allows tracking via mass spectrometry |

| Metabolic Pathway Tracing | Used to trace lysine metabolism in various biological systems |

| Antiviral Effects | May inhibit viral replication by altering lysine/arginine balance |

| Calcium Absorption | Enhances intestinal absorption of calcium |

Scientific Research Applications

Proteomics and Mass Spectrometry

L-Lysine-d4 is widely used in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for quantitative proteomics. In this context, it allows researchers to differentiate between proteins based on their isotopic labels during mass spectrometric analysis. The incorporation of L-Lysine-d4 into proteins enables precise quantification of protein expression levels across different experimental conditions.

Key Benefits:

- Improved sensitivity and accuracy in protein quantification.

- Ability to study dynamic changes in protein expression under various biological conditions.

Drug Metabolism Studies

The deuteration of L-lysine can influence the pharmacokinetic properties of drugs, potentially altering their metabolism and bioavailability. Research indicates that deuterated compounds may exhibit slower metabolic rates, which can be beneficial for extending the half-life of therapeutic agents.

Case Study:

A study demonstrated that deuterated amino acids, including L-Lysine-d4, were used to investigate the metabolic pathways of certain drugs, revealing insights into how deuteration affects drug stability and clearance rates in vivo .

Cell Culture and Transfection

In cell culture applications, L-Lysine-d4 serves as a non-radioactive labeling agent for studying protein synthesis and turnover rates in living cells. Its use in transfection protocols allows researchers to track the incorporation of labeled amino acids into newly synthesized proteins.

Applications:

- Monitoring cellular responses to treatments.

- Assessing the efficiency of transfection methods by quantifying expressed proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Lysine Monohydrochloride

- Chemical Structure: Contains one HCl molecule per lysine (IUPAC name: (2S)-2,6-diaminohexanoic acid monohydrochloride).

- Molecular Formula : C₆H₁₄ClN₂O₂ .

- Molecular Weight : 182.65 g/mol .

- Applications: Widely used in animal feed to supplement lysine, which is critical for protein synthesis. The monohydrochloride form ensures ~80% lysine content by weight .

- Key Differences: L-Lysine-d4 (dihydrochloride) has two HCl molecules versus one in the monohydrochloride form, improving solubility for analytical workflows . The deuterated form (d4) introduces isotopic labeling, enabling precise tracking in metabolic studies .

Other Deuterated Lysine Derivatives

Ne-(1-Carboxymethyl)-L-lysine-d4 (CML-d4) :

L-Lysine-d8 Hydrochloride :

Non-Lysine Dihydrochloride Salts

- Vanoxerine Dihydrochloride: A CDK2/4/6 inhibitor used in cancer therapy. Shares the dihydrochloride salt property, enhancing solubility for intravenous delivery . Unlike L-Lysine-d4 (dihydrochloride), it is pharmacologically active and targets cell cycle proteins .

- GYKI 52466 Dihydrochloride: A benzodiazepine derivative with neuroprotective effects. Demonstrates how dihydrochloride salts are versatile in drug formulation but differ fundamentally in structure and function from amino acid derivatives .

Key Research Findings

- Stability and Solubility: The dihydrochloride form of L-Lysine-d4 exhibits superior stability in storage and solubility in methanol and water compared to free-base lysine, critical for long-term analytical reproducibility .

- Analytical Performance : In MS, L-Lysine-d4 (dihydrochloride) reduces matrix effects by >90% when used as an internal standard, ensuring accurate quantification of lysine in plasma and tissue samples .

- Synthetic Challenges: Achieving ≥98 atom% deuterium purity requires specialized deuteration techniques, such as acid-catalyzed exchange in D₂O, which adds ~20% to production costs compared to non-deuterated lysine .

Preparation Methods

Isotopic Labeling via Chemical Synthesis

The preparation of L-lysine-d4 typically employs deuterium exchange reactions or deuterated precursors. A validated method involves reacting L-lysine with deuterated reagents under controlled conditions. For example, 5,5,6,6-D4-L-lysine is synthesized using deuterium oxide (D₂O) in the presence of acidic or basic catalysts, facilitating H-D exchange at specific carbon positions.

Key Reaction Parameters:

Racemization and Resolution Techniques

Adapted from DL-lysine hydrochloride synthesis (patent CN102766060B), deuterated analogs may utilize similar racemization and resolution steps. For instance:

-

Racemization : L-lysine hydrochloride is heated in deuterated acetic acid with salicylaldehyde, inducing racemization to DL-lysine-d4.

-

Resolution : Chiral resolving agents like L-(-)-camphorsulfonic acid separate D- and L-enantiomers, yielding enantiopure L-lysine-d4.

Table 1: Optimized Conditions for DL-Lysine-d4 Hydrochloride Synthesis

| Parameter | Value | Source |

|---|---|---|

| Solvent | Deuterated glacial acetic acid | |

| Catalyst | Salicylaldehyde (0.1–0.15 wt%) | |

| Reaction Time | 6–8 hours at 95–105°C | |

| Resolution Agent | L-(-)-Camphorsulfonic acid |

Purification and Analytical Characterization

Desalination and Decolorization

Post-synthesis, L-lysine-d4 dihydrochloride undergoes:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with acetic acid mobile phases (1% v/v) confirms purity and deuteration levels. Cupric ions, used during adduct formation (e.g., lysine-aflatoxin B1), are removed via HPLC, simplifying purification.

Table 2: HPLC Parameters for L-Lysine-d4 Analysis

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (250 mm × 4.6 mm) | 1% Acetic acid | 1.0 mL/min | UV 210 nm |

Formulation and Stability

Stock Solution Preparation

L-Lysine-d4 dihydrochloride (CAS# 203633-22-1) is solubilized in water or DMSO for experimental use.

Table 3: Standard Stock Solutions

| Concentration (mM) | Volume (mL) per 1 mg |

|---|---|

| 1 | 4.48 |

| 5 | 0.90 |

| 10 | 0.45 |

In Vivo Formulation Stability

Formulations with PEG300 and Tween 80 maintain stability for >6 months at -20°C, ensuring reproducibility in longitudinal studies.

Applications in Biomedical Research

Q & A

Q. What are the key considerations for incorporating L-Lysine-d4 (dihydrochloride) into metabolic flux analysis studies?

L-Lysine-d4 (dihydrochloride) is a deuterated isotopologue used to trace lysine metabolism. To ensure accurate results:

- Isotopic purity validation : Confirm the deuterium incorporation rate (>99%) via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to avoid interference from non-deuterated lysine .

- Cell culture compatibility : Optimize the concentration range (e.g., 0.1–5 mM) to prevent isotopic dilution or cytotoxicity. Pre-test in control experiments using unlabeled lysine to establish baseline metabolic activity .

- Data normalization : Use internal standards like Ne-(1-carboxymethyl)-L-lysine-d4 (CML-d4) to correct for instrument variability in MS workflows .

Q. How should researchers design controls when using L-Lysine-d4 (dihydrochloride) in protein turnover studies?

- Negative controls : Include experiments with unlabeled lysine to distinguish endogenous lysine incorporation from deuterated tracer uptake.

- Matrix-matched controls : Prepare samples spiked with L-Lysine-d4 in buffer or biological matrices (e.g., plasma, cell lysate) to assess background interference .

- Stability controls : Monitor deuterium loss under experimental conditions (e.g., pH, temperature) using time-course analyses to validate tracer integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data derived from L-Lysine-d4 (dihydrochloride) tracing experiments?

Contradictions may arise from isotopic effects or analytical artifacts:

- Isotopic effect mitigation : Compare reaction rates of deuterated vs. non-deuterated lysine in enzyme assays (e.g., lysyl oxidase) to quantify kinetic isotope effects (KIEs). Adjust models to account for KIEs >1.5 .

- Cross-validation : Use orthogonal methods like stable isotope-resolved NMR or LC-MS/MS to confirm metabolic pathway activity. For example, discrepancies in lysine catabolism data can be resolved by quantifying both α-aminoadipic acid (AAA) and deuterated saccharopine .

- Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish biological variability from technical noise in high-throughput datasets .

Q. What methodologies are recommended for studying the impact of deuterium substitution on lysine’s biological function?

- Structural analysis : Use X-ray crystallography or cryo-EM to compare hydrogen/deuterium bonding patterns in lysine-binding proteins (e.g., histones). Deuterium’s lower vibrational energy may alter binding affinity or conformational dynamics .

- Functional assays : Perform dose-response studies in cellular models (e.g., cancer cells) to assess whether deuterated lysine affects proliferation or epigenetic regulation (e.g., H3K4 methylation) differently than unlabeled lysine .

- Computational modeling : Simulate deuterium’s effects on lysine’s pKa or solvation properties using molecular dynamics (MD) software like GROMACS .

Q. How can researchers optimize protocols for L-Lysine-d4 (dihydrochloride) in in vivo pharmacokinetic studies?

- Dosing strategy : Administer L-Lysine-d4 via intravenous bolus or continuous infusion, paired with unlabeled lysine, to measure compartmental distribution and clearance rates. Use pharmacokinetic models (e.g., non-compartmental analysis) to calculate AUC and half-life .

- Sample preparation : Acidify biological fluids (e.g., urine, plasma) with HCl to stabilize deuterated lysine and prevent degradation during storage .

- Sensitivity enhancement : Derivatize L-Lysine-d4 with AccQ-Tag or similar reagents to improve LC-MS detection limits (e.g., sub-picomolar sensitivity) .

Methodological Challenges and Solutions

Q. What are the best practices for quantifying low-abundance deuterated lysine metabolites in complex matrices?

- Chromatographic separation : Use hydrophilic interaction liquid chromatography (HILIC) or ion-pairing chromatography to resolve polar metabolites (e.g., deuterated pipecolic acid) from matrix interferents .

- High-resolution MS : Employ Q-TOF or Orbitrap systems with a mass accuracy <2 ppm to distinguish isotopic clusters (e.g., M+4 vs. M+3) .

- Data-independent acquisition (DIA) : Apply SWATH-MS to fragment all ions within a predefined m/z range, enabling retrospective analysis of unanticipated metabolites .

Q. How should researchers address batch-to-batch variability in L-Lysine-d4 (dihydrochloride) reagents?

- Supplier validation : Request certificates of analysis (CoA) detailing isotopic purity (>99%), residual solvents, and endotoxin levels. Cross-validate with in-house NMR or MS .

- Inter-laboratory calibration : Participate in round-robin studies using shared reference materials (e.g., NIST-traceable standards) to harmonize quantification across labs .

Ethical and Reporting Standards

Q. How can researchers ensure reproducibility when publishing studies involving L-Lysine-d4 (dihydrochloride)?

- Data transparency : Share raw MS/MS spectra, chromatograms, and isotopic enrichment calculations in supplementary materials .

- Protocol details : Specify storage conditions (-80°C in anhydrous DMSO), reconstitution buffers (e.g., 0.1 M HCl), and incubation times to enable replication .

- Peer review alignment : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Metabolomics Workbench .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.